molecular formula C11H14O3S B8662475 Methyl 2-(4-hydroxyphenyl-thio)isobutyrate CAS No. 566189-18-2

Methyl 2-(4-hydroxyphenyl-thio)isobutyrate

Cat. No. B8662475
CAS RN: 566189-18-2
M. Wt: 226.29 g/mol
InChI Key: IMPXMEWFPCFQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-hydroxyphenyl-thio)isobutyrate is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-hydroxyphenyl-thio)isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydroxyphenyl-thio)isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

566189-18-2

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-(4-hydroxyphenyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C11H14O3S/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3

InChI Key

IMPXMEWFPCFQPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title product was prepared according to the procedure described in Method A (step 1) starting from 4-mercaptophenol (0.500 g, 4.0 mmol) in 10 mL of anhydrous CH3CN, to which was added NaH 80% (0.144 g, 4.8 mmol). The mixture was cooled to 0° C. and after 5 minutes methyl-α-bromoisobutyrate (0.724 g, 4.0 mmol) was added. The reaction was left for two days at room temperature under magnetic stirring. After this period, the mixture was poured into H2O and extracted with ethyl acetate; the aqueous phase was then acidified with HCl 1N and extracted again with ethyl acetate. The pooled organic phases were dried on Na2SO4, filtered and evaporated. The residue obtained was purified by silica gel chromatography using CHCl3 as eluent. 0.760 g of product were obtained (yield: 84%); Mp: 110-112° C.; TLC: silica gel, eluent CHCl3, Fr: 0.11; 1H NMR (CDCl3, 300 MHz) δ: 7.30 (d, 2H), 6.73 (d, 2H), 5.57 (brm, 1H), 3.70 (s, 3H), 1.45 (s, 6H); HPLC: Column: Symmetry—C18, (5 μm) 4.6×250 mm, T: 30° C., mobile phase CH3CN/H2O 50/50 (v/v), pH: as is, flow rate: 0.75 mL/min, 205 nm UV detector, retention time 10.14 min; E.A. (elemental analysis) conforming for C11H14O3S.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.144 g
Type
reactant
Reaction Step Two
Quantity
0.724 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
84%

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